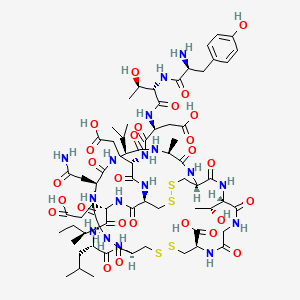
Tyr-Uroguanylin (mouse, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyr-Uroguanylin (mouse, rat) is a polypeptide that belongs to the guanylin peptide family. It is primarily involved in the regulation of fluid and electrolyte transport in the intestines and kidneys. This compound is derived from the uroguanylin peptide and is known for its role in activating guanylyl cyclase C (GC-C), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tyr-Uroguanylin (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Tyr-Uroguanylin is Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys, with disulfide bridges between Cys4-Cys12 and Cys8-Cys16 .
Industrial Production Methods
Industrial production of Tyr-Uroguanylin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The production process ensures high purity and consistency, making it suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tyr-Uroguanylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridges in the peptide can be reduced to free thiols, and the peptide can be oxidized to form new disulfide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include reduced and oxidized forms of Tyr-Uroguanylin. The reduced form has free thiol groups, while the oxidized form has disulfide bridges .
Applications De Recherche Scientifique
Tyr-Uroguanylin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in regulating fluid and electrolyte transport in the intestines and kidneys.
Medicine: Explored for potential therapeutic applications in treating conditions related to fluid imbalance and electrolyte disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mécanisme D'action
Tyr-Uroguanylin exerts its effects by binding to and activating guanylyl cyclase C (GC-C) receptors on the surface of intestinal and renal epithelial cells. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which in turn regulates ion channels and transporters involved in fluid and electrolyte balance. The molecular targets and pathways involved include the cystic fibrosis transmembrane conductance regulator (CFTR) and sodium-hydrogen exchangers (NHE) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanylin: Another member of the guanylin peptide family, involved in similar physiological processes.
Uroguanylin: The parent peptide of Tyr-Uroguanylin, with similar functions and mechanisms of action.
Renoguanylin: A related peptide with roles in renal function and fluid balance .
Uniqueness
Tyr-Uroguanylin is unique due to its specific amino acid sequence and the presence of tyrosine at the N-terminus. This modification may influence its binding affinity and activity compared to other guanylin peptides .
Propriétés
Formule moléculaire |
C69H105N17O27S4 |
|---|---|
Poids moléculaire |
1732.9 g/mol |
Nom IUPAC |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-/m0/s1 |
Clé InChI |
KIPAZOCVWKWHQY-ZLIXNVENSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


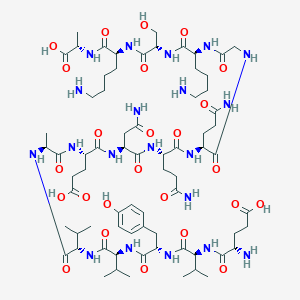
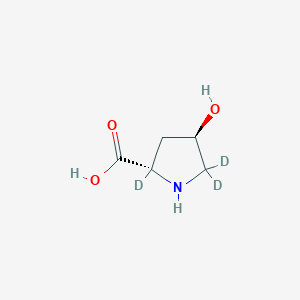

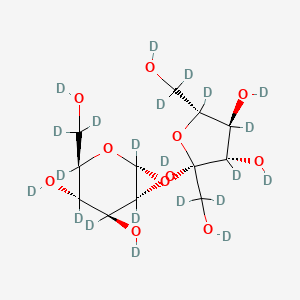
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
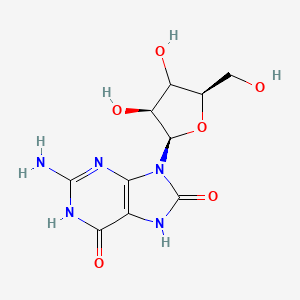
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
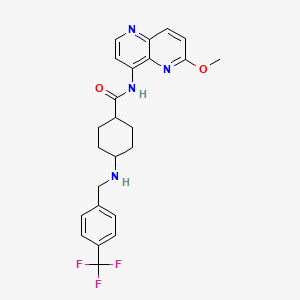
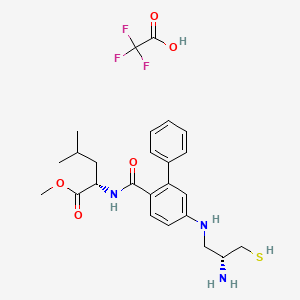
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
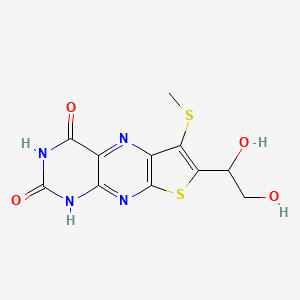

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
